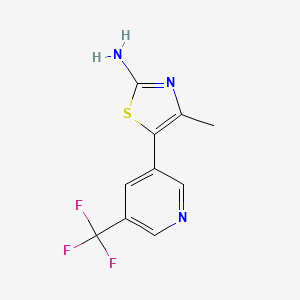

4-メチル-5-(5-(トリフルオロメチル)-ピリジン-3-イル)チアゾール-2-アミン

概要

説明

科学的研究の応用

抗酸化作用

4-メチル-5-(5-(トリフルオロメチル)-ピリジン-3-イル)チアゾール-2-アミン: は、抗酸化剤としての可能性を示しています。抗酸化剤は、フリーラジカルによる細胞損傷から細胞を保護する上で非常に重要です。 この化合物は、フリーラジカルを捕捉する能力があり、酸化ストレス関連疾患を予防する治療薬の開発に役立つ可能性があります .

抗菌作用

この化合物は、特に大腸菌などのグラム陰性菌に対して、顕著な抗菌作用を示すことが確認されています。 抗生物質耐性の増加という時代において、細菌感染症に対する治療薬としての可能性は注目に値します .

抗炎症作用

チアゾール誘導体の抗炎症作用は、慢性炎症の治療のための候補となります。 研究では、この化合物が炎症性疾患の影響を軽減する薬剤に開発できる可能性を示唆しています .

抗腫瘍および細胞毒性作用

4-メチル-5-(5-(トリフルオロメチル)-ピリジン-3-イル)チアゾール-2-アミンを含むチアゾール化合物は、抗腫瘍および細胞毒性作用について研究されています。 これらの化合物は、悪性細胞のアポトーシスを誘導することにより、がん治療に役立つ可能性があります .

神経保護作用

チアゾール誘導体の神経保護作用は、神経変性疾患の治療において非常に興味深いものです。 この化合物は、神経の健康を保護する薬剤の開発に貢献する可能性があります .

抗ウイルス作用

チアゾール誘導体は、ウイルスの複製を阻害する可能性を示しています。 この化合物は、抗ウイルス薬の開発における応用についてさらに検討することができ、ウイルス感染症の治療のための新たな道を開きます .

将来の方向性

作用機序

Thiazoles and Their Biological Activities

Thiazoles are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities and are found in many potent biologically active compounds .

Targets of Action

These include various enzymes, receptors, and biochemical pathways involved in inflammation, microbial infections, viral infections, and cancer .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on their chemical structure and the specific target they interact with. Some thiazole derivatives may inhibit the activity of certain enzymes, while others may stimulate or block specific receptors .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the growth and proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can also vary greatly. Factors such as the compound’s solubility, its ability to cross cell membranes, and its metabolic stability can all affect its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of thiazole derivatives can include effects such as reduced inflammation, inhibition of microbial or viral growth, and inhibition of cancer cell proliferation .

Action Environment

The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability .

生化学分析

Biochemical Properties

4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various kinases, including insulin-like growth factor 1 receptor (IGF1R), where it acts as an inhibitor . The inhibition of IGF1R can lead to antiproliferative effects, making this compound a potential candidate for anticancer therapies. Additionally, the thiazole ring in 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine allows for interactions with other biomolecules, such as nucleic acids and other proteins, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting IGF1R, 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine can induce cell cycle arrest at the G2/M phase and promote early-stage apoptosis in cancer cells . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine exerts its effects through several mechanisms. The compound binds to the ATP-binding site of IGF1R, inhibiting its kinase activity and preventing downstream signaling that promotes cell proliferation and survival . This binding interaction is stabilized by multiple hydrogen bonds and hydrophobic interactions between the compound and the receptor. Additionally, 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine can modulate the activity of other enzymes and proteins involved in cellular signaling pathways, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have indicated that continuous exposure to 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions .

Dosage Effects in Animal Models

The effects of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine in animal models have been shown to be dose-dependent. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as weight loss, organ toxicity, and behavioral changes have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation. The compound is metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups to facilitate its excretion . Additionally, the presence of the trifluoromethyl group can influence the metabolic stability of the compound, potentially leading to the formation of reactive intermediates . These metabolic processes can affect the overall pharmacokinetics and bioavailability of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine.

Transport and Distribution

Within cells and tissues, 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles . These distribution patterns can influence the compound’s localization and overall biological activity.

Subcellular Localization

The subcellular localization of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

特性

IUPAC Name |

4-methyl-5-[5-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3S/c1-5-8(17-9(14)16-5)6-2-7(4-15-3-6)10(11,12)13/h2-4H,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVONWLNMSNKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC(=CN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

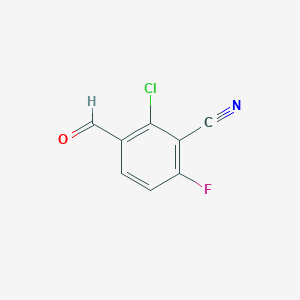

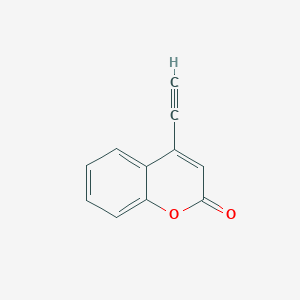

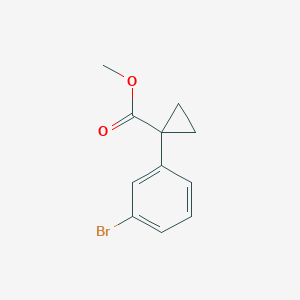

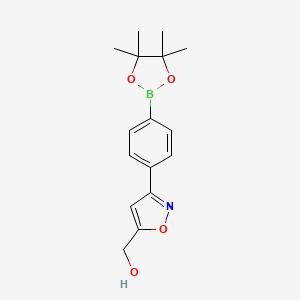

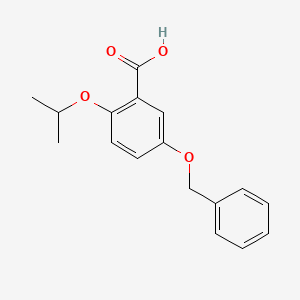

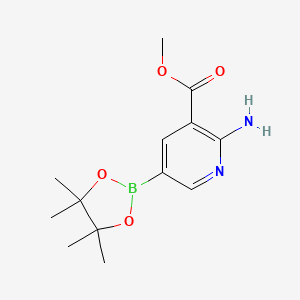

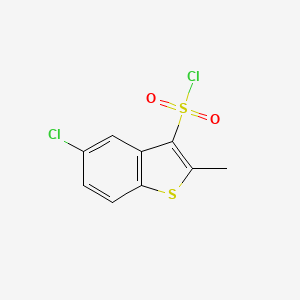

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

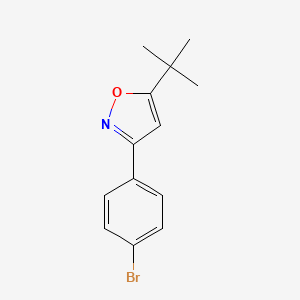

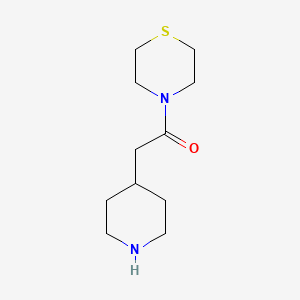

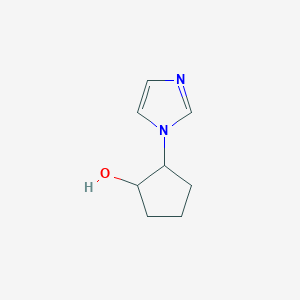

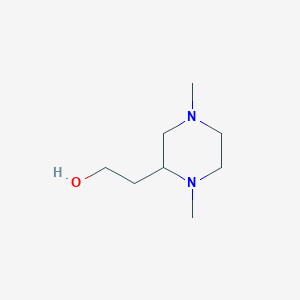

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1467784.png)

![[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol](/img/structure/B1467800.png)